Difluoromethanesulfonyl fluoride

Übersicht

Beschreibung

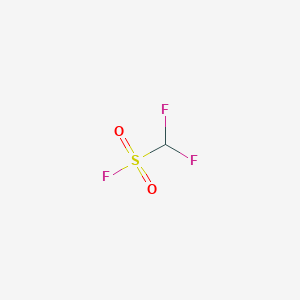

Difluoromethanesulfonyl fluoride is a chemical compound with the molecular formula CHF3O2S and a molecular weight of 134.08 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of difluoromethanesulfonyl fluoride has been reported in several studies . One study describes a new procedure to synthesize CF3SO2F gas for application in high-voltage insulation . Another study highlights the direct fluorosulfonylation with fluorosulfonyl radicals as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis

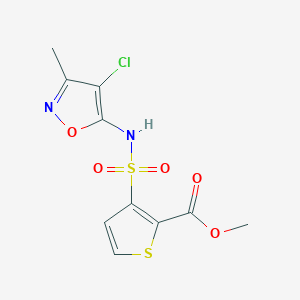

Difluoromethanesulfonyl fluoride contains a total of 7 bonds, including 6 non-H bonds, 2 multiple bonds, 2 double bonds, and 1 sulfone . The InChI code for this compound is 1S/CHF3O2S/c2-1(3)7(4,5)6/h1H .Chemical Reactions Analysis

Difluoromethanesulfonyl fluoride has been used in various chemical reactions. For instance, it has been used in electrophilic difluoromethylthiolation reactions under copper catalysis . Enamines, indoles, β-keto esters, silyl enol ethers, and pyrroles were effectively reacted with difluoromethanesulfonyl fluoride, affording desired difluoromethylthio (SCF2H)-substituted compounds in good to high yields .Physical And Chemical Properties Analysis

Difluoromethanesulfonyl fluoride is a liquid at room temperature with a molecular weight of 134.08 g/mol . It has a topological polar surface area of 42.5 Ų and a complexity of 130 .Wissenschaftliche Forschungsanwendungen

Free Radical Fluoroalkylation of Terminal Alkenes and Alkynes

Scientific Field

Organic Chemistry

Application Summary

Difluoromethanesulfonyl fluoride is used in the free radical fluoroalkylation of terminal alkenes and alkynes with iododifluoromethanesulfonamides . This process has been successfully achieved and is a significant development in the field of organic chemistry .

Methods of Application

The reaction is initiated by both a catalytic amount of sodium dithionite (Na 2 S 2 O 4) and a stoichiometric amount of triethylborane (Et 3 B)/air . These reagents efficiently initiate the free-radical atom transfer reaction .

Results or Outcomes

The successful achievement of free radical fluoroalkylation of terminal alkenes and alkynes with iododifluoromethanesulfonamides represents a significant advancement in the field of organic chemistry .

Use as Electrophilic Warheads

Scientific Field

Medicinal Chemistry and Chemical Biology

Application Summary

Sulfonyl fluorides, including Difluoromethanesulfonyl fluoride, are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .

Methods of Application

The specific methods of application vary depending on the specific context and goals of the research. However, the general principle involves leveraging the unique properties of sulfonyl fluorides, including their reactivity, stability, and resistance to hydrolysis .

Results or Outcomes

The use of sulfonyl fluorides as electrophilic warheads has opened up new possibilities in the fields of medicinal chemistry and chemical biology . Their unique properties have made them valuable tools in the development of new synthetic methods .

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling difluoromethanesulfonyl fluoride . It is also advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Zukünftige Richtungen

Research on difluoromethanesulfonyl fluoride and related compounds is ongoing. For instance, one study reported the structural analyses of potassium (difluoromethanesulfonyl) (trifluoromethanesulfonyl)imide, which could provide further understanding on the structure-property relations of hydrogenated sulfonimide anions . Another study highlighted the potential of direct fluorosulfonylation with fluorosulfonyl radicals as a new approach for producing sulfonyl fluorides .

Eigenschaften

IUPAC Name |

difluoromethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O2S/c2-1(3)7(4,5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDFBJZWAYJCHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50537891 | |

| Record name | Difluoromethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difluoromethanesulfonyl fluoride | |

CAS RN |

1554-47-8 | |

| Record name | Difluoromethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid](/img/structure/B189797.png)